

# Physical and chemical properties of 6,8-Dibromo-3-formylchromone

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## Compound of Interest

Compound Name: 6,8-Dibromo-3-formylchromone

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An In-depth Technical Guide to **6,8-Dibromo-3-formylchromone**: Properties, Reactivity, and Applications

## Introduction

**6,8-Dibromo-3-formylchromone** is a halogenated derivative of 3-formylchromone, a class of heterocyclic compounds that holds a significant position in synthetic and medicinal chemistry. The chromone scaffold is a common motif in natural products and pharmacologically active molecules. The addition of a formyl group at the 3-position introduces a versatile chemical handle, transforming the molecule into a powerful building block for constructing more complex chemical architectures.

The strategic placement of two bromine atoms on the benzene ring at positions 6 and 8 profoundly influences the molecule's electronic properties and reactivity. These electron-withdrawing groups enhance the electrophilicity of the chromone system, making it a prime substrate for a variety of chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical properties of **6,8-Dibromo-3-formylchromone**, its synthesis, reactivity, and potential applications, grounding all claims in established scientific literature.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **6,8-Dibromo-3-formylchromone** are crucial for its handling, storage, and application in synthetic protocols. These properties are

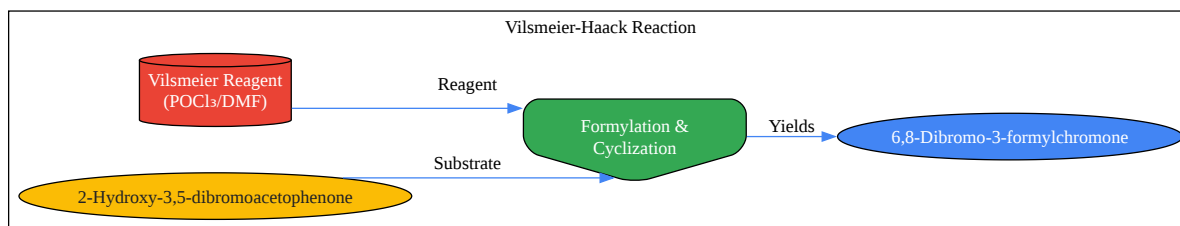
summarized in the table below.

Property	Value	Source(s)
CAS Number	42059-76-7	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>3</sub>	[1][4]
Molecular Weight	331.94 g/mol	[2][3]
Appearance	Solid	[2]
Melting Point	174-176 °C (lit.)	[1][2][3]
Solubility	Soluble in Chloroform	[5]
SMILES String	<chem>[H]C(=O)C1=COc2c(Br)cc(Br)c2C1=O</chem>	[2]
InChI Key	XTEURQCXJDIUCR-UHFFFAOYSA-N	[2]

## Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 3-formylchromones, including the 6,8-dibromo derivative, is the Vilsmeier-Haack reaction.[6][7][8] This formylation reaction is a cornerstone of organic synthesis for introducing an aldehyde group to electron-rich aromatic and heterocyclic rings.

The causality behind this choice of reaction lies in its reliability and high yield. The process begins with the appropriate precursor, 2-hydroxy-3,5-dibromoacetophenone, which is reacted with a Vilsmeier reagent. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl<sub>3</sub>) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. The reaction proceeds through cyclization to form the chromone ring system with the desired formyl group at the C-3 position.[6][7]



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Caption: General workflow for the synthesis of **6,8-Dibromo-3-formylchromone**.

## Experimental Protocol: General Vilsmeier-Haack Formylation

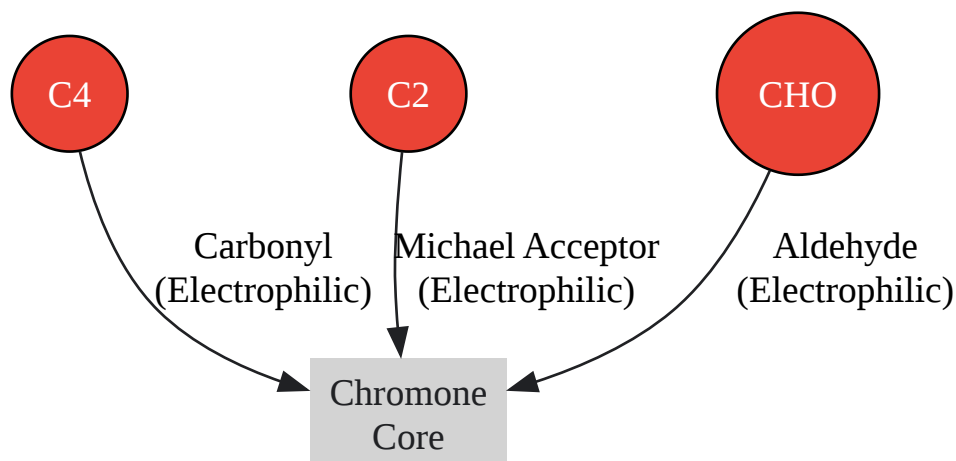
The following protocol is a generalized procedure based on established methods for synthesizing substituted 3-formylchromones.[6][7]

- **Reagent Preparation:** In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl<sub>3</sub>) to N,N-dimethylformamide (DMF) with constant stirring. Allow the mixture to stir for a designated period to ensure the complete formation of the Vilsmeier reagent.
- **Substrate Addition:** Dissolve the starting material, 2-hydroxy-3,5-dibromoacetophenone, in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.
- **Reaction:** After addition, allow the reaction mixture to stir at room temperature overnight, or heat as necessary to drive the reaction to completion. Progress can be monitored using Thin-Layer Chromatography (TLC).
- **Work-up and Isolation:** Carefully pour the reaction mixture into crushed ice or cold water to decompose the excess reagent and precipitate the product.

- Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified **6,8-Dibromo-3-formylchromone**.

## Chemical Reactivity and Mechanistic Insights

The unique arrangement of functional groups in **6,8-Dibromo-3-formylchromone** results in a molecule with multiple electrophilic sites, making it a highly versatile synthon.[9][10] The primary sites for nucleophilic attack are the C-2 position, the carbonyl carbon of the aldehyde (C-3 formyl group), and the C-4 carbonyl carbon. This multi-faceted reactivity allows it to act as a Michael acceptor, a heterodiene, or a dienophile, depending on the reaction conditions and the nature of the nucleophile.[9][10]



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Caption: Key electrophilic sites on the 3-formylchromone scaffold.

## Key Reaction Pathways

- Condensation with Active Methylene Compounds: 3-formylchromones readily undergo condensation reactions with compounds containing active methylene or methyl groups, such as malonic acid derivatives or acetophenones.[9][11] These base-catalyzed reactions, often using pyridine, typically lead to the formation of  $\alpha,\beta$ -unsaturated systems, which are themselves valuable intermediates for further synthesis.[9] For instance, reaction with acetophenone derivatives yields chalcone-like structures.[11][12]

- Reactions with Nitrogen Nucleophiles: The reaction of 3-formylchromones with nitrogen nucleophiles like amines is particularly interesting and often solvent-dependent.[\[10\]](#)[\[13\]](#)[\[14\]](#)
  - With primary amines, the reaction can lead to Schiff bases or, under certain conditions (e.g., in alcoholic solvents), can proceed via a nucleophilic addition followed by the opening of the pyrone ring to form 4-chromanone derivatives.[\[10\]](#)[\[14\]](#)
  - With secondary amines such as morpholine or piperidine, the reaction often results in enaminoketones as products of pyrone ring-opening.[\[10\]](#)
- Multicomponent Reactions: The diverse reactivity of the 3-formylchromone scaffold makes it an ideal candidate for three-component domino reactions.[\[11\]](#)[\[15\]](#) These reactions allow for the rapid construction of complex molecular frameworks from simple starting materials in a single pot, which is highly desirable in drug discovery for generating chemical libraries.

## Spectroscopic Data and Characterization

The structural elucidation of **6,8-Dibromo-3-formylchromone** and its derivatives relies on a combination of standard spectroscopic techniques. The expected data provides a fingerprint for confirming the identity and purity of the compound.

Technique	Functional Group	Expected Chemical Shift / Wavenumber
<sup>1</sup> H NMR	Aldehyde Proton (-CHO)	~10.0 ppm (singlet)
C-2 Proton	~8.6 ppm (singlet)	
Aromatic Protons	~7.0 - 9.0 ppm	
<sup>13</sup> C NMR	Aldehyde Carbonyl (C=O)	~188 ppm
Ketone Carbonyl (C=O)	~176 ppm	
Aromatic & Vinyl Carbons	~118 - 155 ppm	
FTIR (cm <sup>-1</sup> )	C=O Stretch (Ketone)	~1630 - 1690 cm <sup>-1</sup> <a href="#">[16]</a>
C=O Stretch (Aldehyde)	~1720 - 1730 cm <sup>-1</sup> <a href="#">[17]</a>	
C=C Stretch (Aromatic)	~1450 - 1600 cm <sup>-1</sup> <a href="#">[16]</a>	
Mass Spec (m/z)	Molecular Ion [M] <sup>+</sup>	~332 (based on Br isotopes)

Note: NMR shifts are approximate and can vary based on the solvent used. FTIR data is based on characteristic ranges for the parent compound and related structures.[\[16\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

## Applications in Research and Drug Development

The true value of **6,8-Dibromo-3-formylchromone** lies in its application as a versatile intermediate and its potential as a biologically active agent.

- **Synthetic Intermediate:** It serves as a key precursor for synthesizing a wide array of fused heterocyclic systems and substituted chromones.[\[9\]](#)[\[15\]](#) Its predictable reactivity allows chemists to design rational synthetic routes to novel compounds for screening in drug discovery programs. For example, it can be used to prepare (E)-N'-((6,8-dibromo-4-oxo-4H-chromen-3-yl)methylene)-1-naphthohydrazide.[\[2\]](#)
- **Medicinal Chemistry:**
  - **Urease Inhibition:** **6,8-Dibromo-3-formylchromone** has been reported to exhibit inhibitory activity against the urease enzyme.[\[2\]](#) Urease inhibitors are of interest for treating

infections caused by bacteria like *Helicobacter pylori*.

- Anti-diabetic Potential: In silico studies on related 6-substituted 3-formylchromone derivatives have shown strong binding affinity for proteins relevant to diabetes, suggesting this class of compounds could be explored as potential anti-diabetic agents.[16]
- Cytotoxic and Anti-inflammatory Activity: The broader family of 3-formylchromones has been investigated for tumor cell-specific cytotoxicity and anti-inflammatory effects, indicating a rich pharmacological potential for derivatives like the 6,8-dibromo analog.[16]  
[22]

## Safety and Handling

Based on available data, **6,8-Dibromo-3-formylchromone** is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2]

- GHS Pictogram: GHS06 (Skull and crossbones)[2]
- Signal Word: Danger[2]
- Hazard Statement: H301 (Toxic if swallowed)[2]
- Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[2]

## Conclusion

**6,8-Dibromo-3-formylchromone** is a highly functionalized and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis via the Vilsmeier-Haack reaction, and versatile reactivity make it an invaluable tool for researchers. The demonstrated biological activities of this compound and its analogs underscore its promise as a scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge necessary for scientists to effectively and safely utilize this powerful chemical entity in their research endeavors.

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## References

- 1. chembk.com [chembk.com]
- 2. 6,8-Dibromo-3-formylchromone 99 42059-76-7 [sigmaaldrich.com]
- 3. 6,8-DIBROMO-3-FORMYLCHROMONE, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]
- 4. scbt.com [scbt.com]
- 5. 6,8-DIBROMO-3-FORMYLCHROMONE | 76743-82-3 | INDOFINE Chemical Company [indofinechemical.com]
- 6. asianpubs.org [asianpubs.org]
- 7. sciforum.net [sciforum.net]
- 8. 6,8-Dibromo-3-formylchromone | 42059-76-7 | Benchchem [benchchem.com]
- 9. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]



- 18. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
- 19. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 20. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 21. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
- 22. 6-Bromo-3-formylchromone 99 52817-12-6 [[sigmaaldrich.com](https://sigmaaldrich.com)]
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